

# Investigating the discovery and development of MMRi64

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | MMRi64   |           |
| Cat. No.:            | B1677357 | Get Quote |

An In-depth Technical Guide to the Discovery and Development of TERN-701, a Novel Allosteric BCR-ABL1 Inhibitor

Disclaimer: Initial searches for "MMRi64" did not yield any publicly available information on a compound with this designation. However, recent clinical trial data for the drug TERN-701, an investigational allosteric BCR-ABL1 inhibitor, reported a 64% Major Molecular Response (MMR) rate in a specific patient cohort. It is highly probable that "MMRi64" is a misnomer referring to TERN-701, based on this prominent clinical endpoint. This document proceeds under the assumption that the topic of interest is TERN-701.

### Introduction

Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, which results from a translocation between chromosomes 9 and 22. This translocation creates the BCR-ABL1 fusion gene, encoding a constitutively active tyrosine kinase that drives uncontrolled cancer cell proliferation. While ATP-competitive tyrosine kinase inhibitors (TKIs) have revolutionized CML treatment, resistance, often due to mutations in the ATP-binding site, and intolerance remain significant clinical challenges.

TERN-701 is a next-generation, oral, allosteric inhibitor of BCR-ABL1 currently under investigation.[1] Unlike traditional TKIs, TERN-701 targets the myristoyl pocket of the ABL1 kinase domain, a distinct regulatory site.[1] This novel mechanism of action offers the potential to overcome resistance to ATP-competitive inhibitors and provide a new therapeutic option for



patients with CML.[2][3] The U.S. Food and Drug Administration (FDA) has granted Orphan Drug Designation to TERN-701 for the treatment of CML.[4]

#### **Mechanism of Action**

The ABL1 kinase is naturally regulated by an autoinhibitory mechanism where a myristoylated N-terminal cap binds to the myristoyl pocket within the kinase domain, locking it in an inactive conformation. In the BCR-ABL1 oncoprotein, the BCR fragment replaces this N-terminal cap, preventing autoinhibition and leading to constitutive kinase activity.

TERN-701 is designed to mimic the function of the myristoyl group.[1] It binds to the myristoyl pocket, inducing a conformational change that restores the natural autoinhibited state of the kinase, thereby shutting down its signaling activity. This allosteric inhibition is fundamentally different from the mechanism of ATP-competitive TKIs, which directly block the ATP-binding site.[2] This distinction is critical, as TERN-701 can remain effective against mutations that confer resistance to traditional TKIs by altering the ATP-binding site.[5]





Click to download full resolution via product page

Figure 1: Mechanism of Allosteric Inhibition by TERN-701.

## **Preclinical Development**

Preclinical studies have demonstrated that TERN-701 is a highly potent and selective inhibitor of BCR-ABL1. Data presented at the 30th European Hematology Association (EHA) Congress highlighted its improved potency against more than 20 clinically relevant resistance mutations compared to asciminib, another allosteric inhibitor.[5]

## **Quantitative Data: In Vitro Cell-Based Potency**



The following table summarizes the half-maximal inhibitory concentration (IC50) values of TERN-701 compared to asciminib in cell-based cytotoxicity assays using BaF3 cell lines engineered to express various BCR-ABL1 mutations.

| BCR-ABL1 Variant                                                 | TERN-701 IC50 (nM) | Asciminib IC50 (nM) |
|------------------------------------------------------------------|--------------------|---------------------|
| Unmutated                                                        | 0.4                | 1.1                 |
| ATP-Site Mutations                                               |                    |                     |
| T315I                                                            | 1.2                | 2.5                 |
| E255K                                                            | 0.5                | 1.5                 |
| F359V                                                            | 0.4                | 1.2                 |
| Myristoyl Pocket Mutations                                       |                    |                     |
| A337V                                                            | 1.2                | 8.8                 |
| P465S                                                            | 2.5                | 23.4                |
| V468F                                                            | 3.1                | 35.1                |
| I502L                                                            | 2.8                | 30.1                |
| **Mutations associated with resistance to allosteric inhibition. |                    |                     |

Data sourced from a Terns Pharmaceuticals corporate presentation.[6]

## **Experimental Protocols**

Cell-Based Proliferation/Cytotoxicity Assay (General Methodology)

While a detailed, step-by-step protocol from a peer-reviewed publication is not yet available, the general methodology for determining the IC50 values presented above is as follows:

 Cell Line Culture: Murine pro-B BaF3 cells, which are dependent on IL-3 for survival and proliferation, are stably transfected to express human BCR-ABL1 (either unmutated or with



specific point mutations). These cells are then cultured in appropriate media without IL-3, making their proliferation dependent on BCR-ABL1 kinase activity.

- Compound Preparation: TERN-701 and the comparator compound (asciminib) are dissolved
  in a suitable solvent (e.g., DMSO) to create stock solutions. A series of dilutions are then
  prepared to test a range of concentrations.
- Assay Execution: The engineered BaF3 cells are seeded into multi-well plates (e.g., 96-well plates). The various concentrations of the test compounds are added to the wells. Control wells (e.g., no drug, DMSO only) are included.
- Incubation: The plates are incubated for a standard period (typically 48-72 hours) under controlled conditions (e.g., 37°C, 5% CO2).
- Viability Measurement: Cell viability or proliferation is measured using a colorimetric or luminescent assay. Common methods include MTS or MTT assays (which measure metabolic activity) or CellTiter-Glo® (which measures ATP levels as an indicator of viable cells).
- Data Analysis: The raw data (e.g., absorbance or luminescence) is normalized to the control
  wells. The normalized values are then plotted against the logarithm of the drug
  concentration. A sigmoidal dose-response curve is fitted to the data using non-linear
  regression analysis to calculate the IC50 value, which is the concentration of the inhibitor
  required to reduce cell proliferation by 50%.

## Clinical Development: The CARDINAL Trial

TERN-701 is being evaluated in a global, multicenter, open-label Phase 1 clinical trial named CARDINAL (NCT06163430).[1]

## **Study Design and Objectives**

The primary goal of the CARDINAL trial is to assess the safety, tolerability, pharmacokinetics (PK), and efficacy of TERN-701 in patients with previously treated chronic phase CML (CP-CML).

The study is divided into two main parts:



- Part 1: Dose Escalation: This part enrolls sequential cohorts of patients at increasing doses of TERN-701 (starting at 160 mg once daily) to determine the maximum tolerated dose (MTD) and the recommended dose(s) for expansion (RDE).[2]
- Part 2: Dose Expansion: In this part, patients are randomized to receive one of two selected dose levels (320 mg or 500 mg once daily) to further evaluate the safety and efficacy of the selected doses.



Click to download full resolution via product page

Figure 2: Experimental Workflow of the Phase 1 CARDINAL Trial.

## **Patient Population**

The trial enrolls heavily pre-treated adult patients with CP-CML who have experienced treatment failure or intolerance to at least one second-generation TKI.[2] Patients who have been previously treated with asciminib are also eligible.

Table 1: Baseline Characteristics of Patients in Dose Escalation Cohorts (as of June 30, 2025)



| Characteristic                                              | Value (N=55 enrolled) |
|-------------------------------------------------------------|-----------------------|
| Prior Therapies                                             |                       |
| Median Prior TKIs (range)                                   | 3                     |
| ≥ 4 Prior TKIs                                              | 35%                   |
| Reason for Last TKI Discontinuation                         |                       |
| Lack of Efficacy                                            | 64%                   |
| Prior Treatment with Advanced TKIs                          |                       |
| Prior Asciminib                                             | 36%                   |
| Prior Ponatinib / Investigational TKI                       | 25%                   |
| Baseline Disease Burden                                     |                       |
| BCR::ABL1 >1%                                               | 56%                   |
| BCR::ABL1 >10%                                              | 44%                   |
| BCR::ABL1 Mutations                                         |                       |
| T315I                                                       | 9%                    |
| F317L                                                       | 4%                    |
| Data sourced from a Terns Pharmaceuticals press release.[6] |                       |

## **Clinical Efficacy and Safety Data**

Early results from the CARDINAL trial have been encouraging. As of a June 30, 2025 data cutoff, TERN-701 demonstrated significant clinical activity and a favorable safety profile.

Table 2: Major Molecular Response (MMR) Rates (as of June 30, 2025)



| Efficacy Endpoint                                         | Result       |  |
|-----------------------------------------------------------|--------------|--|
| Overall Population (N=32 efficacy-evaluable)              |              |  |
| Cumulative MMR Rate by 24 weeks                           | 75% (24/32)  |  |
| Patients Achieving MMR by 24 weeks                        | 64% (14/22)  |  |
| Maintenance of MMR                                        | 100% (10/10) |  |
| Difficult-to-Treat Subgroups (Cumulative MMR by 24 weeks) |              |  |
| Lack of Efficacy to Last TKI                              | 69% (11/16)  |  |
| Prior Asciminib Treatment                                 | 60% (6/10)   |  |
| Prior Asciminib / Ponatinib / Investigational TKI         | 67% (8/12)   |  |
| Data sourced from a Terns Pharmaceuticals press release.  |              |  |

Safety and Tolerability: No dose-limiting toxicities (DLTs) were observed in the dose-escalation phase, and a maximum tolerated dose was not reached.[1] The majority of treatment-emergent adverse events (TEAEs) were low grade.[1]

- Most Common TEAEs: Diarrhea (22%), Headache (18%), Nausea (16%)
- Grade 3 or Higher TEAEs: Neutropenia (7%), Thrombocytopenia (4%)
- Treatment Discontinuations: As of the data cutoff, 87% of patients remained on treatment.[1]

# **Development and Regulatory Pathway**

The development of TERN-701 follows a structured path from preclinical discovery to clinical validation, aimed at addressing the unmet needs of CML patients.





Click to download full resolution via product page

Figure 3: Logical Flow of TERN-701's Drug Development Pipeline.

## Conclusion







TERN-701 is a promising, potent, and highly selective allosteric inhibitor of BCR-ABL1 with a distinct mechanism of action that differentiates it from existing ATP-competitive TKIs. Preclinical data have established its superior potency against a range of clinically relevant mutations, including those that confer resistance to other inhibitors. Early data from the Phase 1 CARDINAL trial have demonstrated compelling clinical efficacy, with high rates of major molecular response in a heavily pre-treated and refractory CML patient population, coupled with an encouraging safety and tolerability profile. The continued development of TERN-701 holds the potential to offer a significant therapeutic advance for patients with CML who have exhausted other treatment options. Further data from the dose expansion phase of the CARDINAL trial are anticipated and will be crucial in defining its future role in the CML treatment landscape.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. trendonify.com [trendonify.com]
- 2. Terns Pharma Reports Positive Phase 1 CARDINAL Trial Data for TERN-701 in Chronic Myeloid Leukemia [synapse.patsnap.com]
- 3. Terns Pharmaceuticals Selected for Oral Presentation at European Hematology
   Association Congress For Preclinical Data on Novel Allosteric BCR-ABL Inhibitor TERN-701
   Terns Pharmaceuticals, Inc. [ir.ternspharma.com]
- 4. Terns Pharmaceuticals Selected For Oral Presentation At EHA Congress For Preclinical Data On Novel Allosteric BCR-ABL Inhibitor TERN-701 [sahmcapital.com]
- 5. Terns Pharmaceuticals Selected for Oral Presentation at [globenewswire.com]
- 6. gurufocus.com [gurufocus.com]
- To cite this document: BenchChem. [Investigating the discovery and development of MMRi64]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1677357#investigating-the-discovery-and-development-of-mmri64]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com